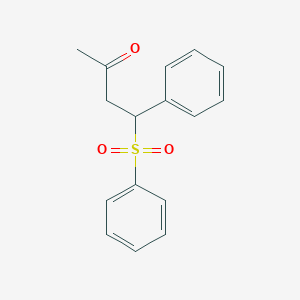
N,2-di-2-biphenylyl-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-di-2-biphenylyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BI-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first discovered as a modulator of apoptosis in plant cells, but later studies have shown its ability to modulate Ca2+ homeostasis, stabilize endoplasmic reticulum (ER) stress, and protect against oxidative stress-induced cell death in animal cells.
Wissenschaftliche Forschungsanwendungen
N,2-di-2-biphenylyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, this compound has been shown to protect against ER stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, this compound has been shown to protect against ischemia/reperfusion injury and improve cardiac function in animal models of myocardial infarction. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Wirkmechanismus
The mechanism of action of N,2-di-2-biphenylyl-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to involve the modulation of Ca2+ homeostasis and ER stress response. This compound has been shown to interact with inositol 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine receptors (RyRs), which are responsible for Ca2+ release from the ER. This compound has been shown to increase the threshold for Ca2+ release from the ER, thereby preventing Ca2+ overload and subsequent cell death. This compound has also been shown to interact with Bcl-2, a key regulator of apoptosis, and inhibit ER stress-induced apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of Ca2+ homeostasis, stabilization of ER stress, and protection against oxidative stress-induced cell death. This compound has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been shown to improve mitochondrial function and decrease mitochondrial ROS production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,2-di-2-biphenylyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its ability to protect against ER stress-induced cell death, which is a common problem in cell culture experiments. This compound can also be used to modulate Ca2+ homeostasis and study the effects of Ca2+ signaling on cellular processes. One of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are many potential future directions for N,2-di-2-biphenylyl-1,3-dioxo-5-isoindolinecarboxamide research, including the development of more potent and selective this compound analogs, the identification of new therapeutic applications for this compound, and the elucidation of the molecular mechanism of this compound action. This compound has also been shown to have potential applications in the treatment of viral infections, such as influenza and Ebola, and future research could focus on exploring these applications. Additionally, the development of new drug delivery systems for this compound could improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of N,2-di-2-biphenylyl-1,3-dioxo-5-isoindolinecarboxamide involves the condensation of 2-bromobenzyl bromide with biphenyl-2-amine in the presence of potassium carbonate and copper(I) iodide. The resulting product is then reacted with phthalic anhydride in the presence of acetic anhydride and sulfuric acid to yield this compound. The yield of the synthesis is typically around 50-60%.
Eigenschaften
IUPAC Name |
1,3-dioxo-N,2-bis(2-phenylphenyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H22N2O3/c36-31(34-29-17-9-7-15-25(29)22-11-3-1-4-12-22)24-19-20-27-28(21-24)33(38)35(32(27)37)30-18-10-8-16-26(30)23-13-5-2-6-14-23/h1-21H,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYKFPYVJLBXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)

![4-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4900000.png)
![N-[2-(1-piperidinyl)ethyl]-2-naphthamide](/img/structure/B4900008.png)
![methyl 4-(4-hydroxy-3-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4900030.png)
![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)

![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)
![bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)

![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)